1-Cyclohexylpentane-1,4-dione
Description
1-Cyclohexylpentane-1,4-dione is a diketone derivative featuring a cyclohexyl substituent attached to a pentane-1,4-dione backbone. Its synthesis involves the reaction of cyclohexylpentane-1,4-dione with methylamine and sulfamic acid in absolute ethanol, yielding a white solid with a 79% efficiency . This compound serves as a precursor in palladium- and platinum-catalyzed C–H arylation reactions, highlighting its utility in organometallic chemistry and pharmaceutical intermediate synthesis .
Properties
CAS No. |
61771-79-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-cyclohexylpentane-1,4-dione |
InChI |
InChI=1S/C11H18O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h10H,2-8H2,1H3 |
InChI Key |
XSGVDXNSWXPHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)C1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-cyclohexylpentane-1,4-dione with analogous diketones and heterocyclic derivatives, focusing on structural features, synthesis methods, physicochemical properties, and biological activities.
Structural Analogues: Imidazolidin-2,4-diones (IM Series)
Compounds such as 3-phenyl-5-(4-ethylphenyl)-imidazolidin-2,4-dione (IM-3) and 5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione (IM-7) share a diketone core but incorporate aromatic substituents (phenyl, ethylphenyl, or isopropylphenyl) instead of cyclohexyl groups. These derivatives are synthesized via Strecker reactions using arylaldehydes and amino acids, achieving yields of 70–74% .
| Compound | Substituents | Yield (%) | Pharmacological Activity |
|---|---|---|---|
| IM-3 | 4-ethylphenyl, phenyl | 70–74 | CNS modulation, antinociceptive |
| IM-7 | 4-isopropylphenyl, phenyl | 70–74 | Acute cardiovascular effects |
| This compound | Cyclohexyl | 79 | Catalytic C–H arylation precursor |
Key Differences :
- Applications : While IM derivatives exhibit biological activities (e.g., CNS effects), this compound is primarily used in catalytic synthesis .
Pyran-2,4-dione Derivatives
C2-symmetrical bis-(β-enamino-pyran-2,4-dione) derivatives linked via a 1,6-hexylene spacer (e.g., 2a and 2b) exhibit distinct electronic properties. For instance, 2a has a higher dipole moment (3.89 D) than 2b (2.45 D), influencing their crystal packing and intermolecular interactions (e.g., H···H, O···H contacts) .
| Property | This compound | Pyran-2,4-dione (2a) |
|---|---|---|
| Dipole moment (D) | Not reported | 3.89 |
| Dominant intermolecular | – | H···H, O···H |
| NMR correlation (R²) | – | 0.93–0.94 |
Key Insight : Pyran-2,4-diones are polar and amenable to DFT-based spectral predictions, unlike this compound, which lacks reported electronic data .
Cyclohexan-1,4-dione Derivatives
Cyclohexan-1,4-dione is a precursor for multi-component reactions yielding fused heterocycles (e.g., thiazolidine-2,4-diones). These derivatives often feature active methylene groups, enabling diverse functionalization via sodium acetate-catalyzed deprotonation .
| Feature | This compound | Cyclohexan-1,4-dione Derivatives |
|---|---|---|
| Core structure | Linear pentane-1,4-dione | Cyclohexane ring with diketone |
| Functionalization | Catalytic arylation | Heterocyclization (e.g., thiazolidines) |
| Biological relevance | Synthetic intermediate | Antidiabetic, antimicrobial |
Contrast : Cyclohexan-1,4-dione derivatives are more versatile in generating bioactive heterocycles, whereas this compound is specialized in transition-metal catalysis .
1-Cyclohexyl-1,4-diazepane
This diazepane derivative (C10H20N2) has a molecular weight of 168.28 g/mol and serves as a scaffold in medicinal chemistry, contrasting with the diketone’s synthetic applications .
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